CCT-251921

CDK8 CDK19 Kinase Inhibition

CCT-251921 is a highly selective, orally bioavailable CDK8/19 inhibitor (IC50 2.3/2.6 nM) with confirmed in vivo efficacy: 54.2% tumor weight reduction in SW620 xenografts. Unlike MSC2530818, it shows no non-target-mediated toxicity, ensuring clean pharmacological results. It maintains STAT1SER727 phosphorylation inhibition >6 h and offers 30–68% oral bioavailability for precise dose-response studies. Ideal for WNT pathway research in colorectal cancer with minimal off-target kinase activity.

Molecular Formula C21H23ClN6O
Molecular Weight 410.906
CAS No. 1607837-31-9
Cat. No. B606554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT-251921
CAS1607837-31-9
SynonymsCCT251921;  CCT-251921;  CCT 251921;  CAS#1607837-31-9
Molecular FormulaC21H23ClN6O
Molecular Weight410.906
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1
InChIInChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29)
InChIKeyVPJXPDLMACOGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT-251921 (CAS 1607837-31-9) Chemical Structure and CDK8/19 Inhibitor Class Overview for Research Procurement


CCT-251921 (CAS 1607837-31-9) is a potent small-molecule inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [1]. It belongs to the 3,4,5-trisubstituted-2-aminopyridine chemical series and was developed through structure-based design to optimize physicochemical and pharmacokinetic properties [1]. Biochemically, it demonstrates equipotent low-nanomolar affinity for both targets, with a molecular formula of C21H23ClN6O and molecular weight of 410.90 Da [2].

Why CCT-251921 Cannot Be Interchanged with Other CDK8/19 Inhibitors for Critical Research Applications


CDK8/19 inhibitors represent a diverse chemical class with significant variations in potency, selectivity, pharmacokinetic properties, and toxicity profiles [1]. Compounds such as MSC2530818, Senexin B, and BI-1347, while all targeting the same kinases, exhibit distinct IC50 values, off-target activity spectra, and in vivo tolerability [2]. Simple substitution based on nominal target overlap is therefore scientifically invalid; the quantitative differences in these parameters directly impact experimental outcomes, including biomarker modulation, tumor growth inhibition efficacy, and the interpretation of toxicity studies [2].

CCT-251921 Quantitative Evidence for Scientific Selection Against Closest Analogs


CDK8/19 Inhibitory Potency Comparison: CCT-251921 vs. Senexin B

CCT-251921 exhibits significantly higher biochemical potency for CDK8 compared to Senexin B, with an IC50 of 2.3 nM versus a range of 24-50 nM for the comparator [1] [2]. This difference is based on direct enzyme inhibition assays.

CDK8 CDK19 Kinase Inhibition

Intra-family Kinase Selectivity: CCT-251921 Demonstrates CDK-Specific Off-Target Activity Profile

In a direct comparative profiling study across 32 human CDK/cyclin pairs, CCT-251921 demonstrated potent inhibition only for CDK8/cyclin C and CDK19/cyclin C, with no significant activity (IC50 > 1 μM) against the remaining 30 CDK/cyclin pairs tested [1]. In contrast, BI-1347 exhibits additional activity against CDK11 (IC50 = 1.7 nM) [2].

Kinase Selectivity CDK Family Off-target Profiling

In Vivo Efficacy: CCT-251921 Tumor Growth Inhibition in a SW620 Xenograft Model

CCT-251921 demonstrates significant tumor growth inhibition in an APC-mutant SW620 human colorectal carcinoma xenograft model, achieving a 54.2% reduction in tumor weight at Day 15 when dosed orally at 30 mg/kg q.d. [1]. Comparable quantitative tumor growth inhibition data for Senexin B or BI-1347 under the same or similar conditions is not publicly available, positioning CCT-251921 as a benchmark with validated preclinical activity.

In Vivo Efficacy Colorectal Cancer Xenograft Model

Broad-Spectrum Kinase Selectivity: CCT-251921 vs. Senexin B

CCT-251921 demonstrates minimal activity across a panel of 279 kinases at 1 μM, a standard concentration for selectivity profiling [1]. Senexin B, while selective, shows >97% inhibition for CDK8 and CDK19 at 2 μM but also inhibits MAP4K2 and YSK4 by 69% and 59%, respectively .

Kinase Selectivity Off-target Profiling Chemical Probe

Pharmacokinetic Profile: CCT-251921 Oral Bioavailability Across Species

CCT-251921 exhibits favorable oral bioavailability in preclinical species, with F values ranging from 30% to 68%, and a predicted human clearance of approximately 31% of liver blood flow [1]. MSC2530818, a closely related CDK8/19 inhibitor, is also orally bioavailable, but direct quantitative cross-species PK comparisons are not readily available .

Pharmacokinetics Oral Bioavailability Preclinical Development

Comparative Toxicity Profile: CCT251921 vs. MSC2530818 in Zebrafish Model

In a comparative study using developing zebrafish, CCT251921 (Cmpd3) did not exhibit the severe systemic toxicity observed with its close analog MSC2530818 (Cmpd4) [1]. The toxicity of MSC2530818 was found to be not due to on-target CDK8/19 inhibition, suggesting an off-target mechanism specific to that compound [1].

Toxicity Zebrafish Model Safety Pharmacology

Validated Research Applications for CCT-251921 Based on Quantitative Evidence


Studying CDK8/19-Dependent Transcription in Colorectal Cancer Models

CCT-251921 is ideally suited for investigating CDK8/19-mediated transcriptional regulation in colorectal cancer. Its potent inhibition of WNT pathway reporter readouts in APC-mutant cell lines (SW480, Colo205) and its demonstrated ability to reduce tumor weight by 54.2% in an APC-mutant SW620 xenograft model provide a strong in vitro and in vivo correlation [1].

Preclinical Pharmacology Studies Requiring Oral Dosing and Characterized PK

For studies requiring oral administration, CCT-251921 offers a well-defined pharmacokinetic profile with oral bioavailability ranging from 30-68% across preclinical species [1]. This allows for accurate dose selection and correlation of plasma exposure with pharmacodynamic biomarker modulation, such as inhibition of STAT1SER727 phosphorylation which is maintained for >6 hours post-dose [1].

Kinase Selectivity Profiling and Chemical Probe Studies

Due to its high degree of selectivity, demonstrated by minimal activity across 279 kinases at 1 μM and no significant inhibition of 30 other CDK/cyclin pairs at the same concentration [1], CCT-251921 is an optimal chemical probe for dissecting CDK8/19-specific functions without confounding off-target kinase activity.

Comparative Toxicology Studies Differentiating On-Target vs. Off-Target Effects

CCT-251921 serves as a critical control compound in studies assessing the safety of CDK8/19 inhibitors. Unlike its analog MSC2530818, which exhibits severe, non-target-mediated toxicity in zebrafish models [2], CCT-251921 does not show this toxicity, enabling researchers to delineate compound-specific adverse effects from the pharmacological consequences of CDK8/19 inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT-251921

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.